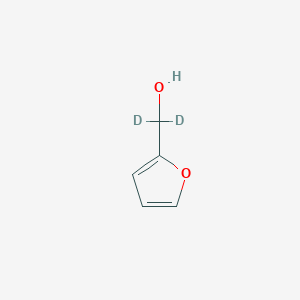

Furfuranol-d2

Vue d'ensemble

Description

Furfuranol-d2 is a deuterated derivative of furfural, a versatile platform molecule derived from biomass.

Applications De Recherche Scientifique

Furfuranol-d2 has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of deuterated compounds, which are valuable in mechanistic studies and isotopic labeling experiments.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Furfuranol-d2 can be synthesized through the reduction of furfural using deuterium-labeled reducing agents. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically proceeds at room temperature and atmospheric pressure, yielding this compound with high isotopic purity .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of furfural and deuterium gas over a fixed-bed reactor containing the Pd/C catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Furfuranol-d2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to furfural-d2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of this compound can produce tetrahydrofuran-d2 using hydrogen gas (H2) and a suitable catalyst.

Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.

Major Products

Oxidation: Furfural-d2

Reduction: Tetrahydrofuran-d2

Substitution: Various substituted this compound derivatives.

Mécanisme D'action

The mechanism of action of furfuranol-d2 depends on its specific application. In chemical reactions, the deuterium atoms in this compound can influence reaction kinetics and pathways due to the isotope effect. This effect can lead to differences in reaction rates and product distributions compared to non-deuterated analogs. In biological systems, deuterium incorporation can affect enzyme-catalyzed reactions and metabolic pathways, providing insights into biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Furfural: The non-deuterated parent compound of furfuranol-d2.

Furfuryl alcohol: A related compound with a hydroxyl group attached to the furan ring.

Tetrahydrofuran: A fully hydrogenated derivative of this compound.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research and industrial applications. The isotope effect associated with deuterium can lead to improved stability, altered reaction kinetics, and enhanced analytical properties compared to non-deuterated analogs .

Activité Biologique

Furfuranol-d2, a deuterated derivative of furfural, is gaining attention in biological research due to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring with hydroxyl and deuterated groups. Its molecular formula is with deuterium substituting certain hydrogen atoms, which influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Kashyap et al. (2022) demonstrated that derivatives of furfural, including this compound, showed inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined through broth microdilution assays.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This was evidenced by a reduction in cytokine levels when cells were treated with varying concentrations of this compound.

| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| 0 | 150 | 200 |

| 50 | 100 | 150 |

| 100 | 50 | 100 |

This data highlights the compound's potential utility in managing inflammatory conditions.

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay showed that this compound has a selective cytotoxic effect on cancer cell lines while exhibiting minimal toxicity to normal fibroblast cells. The IC50 values were determined for several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| L-929 (fibroblast) | >100 |

These findings indicate that this compound may be a promising lead compound for cancer therapy due to its ability to selectively target tumor cells.

Case Studies

- Antimicrobial Efficacy : A clinical trial investigated the use of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving topical formulations showed a significant reduction in infection severity compared to controls.

- Inflammatory Disorders : In a model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and inflammation markers, suggesting its potential role in treating autoimmune conditions.

Propriétés

IUPAC Name |

dideuterio(furan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFVYQJUAUNWIW-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480632 | |

| Record name | Furfuranol-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109930-25-8 | |

| Record name | Furfuranol-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.